![molecular formula C22H16N2O2 B14265489 2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one CAS No. 159451-74-8](/img/structure/B14265489.png)
2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one includes a phthalazinone core with an acetyl group and a biphenyl moiety, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and phenylboronic acid.
Reaction Conditions:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one has several scientific research applications:
Wirkmechanismus
similar compounds have been shown to exert their effects through the release of nitric oxide, leading to vasodilation and antihypertensive effects . The molecular targets and pathways involved likely include nitric oxide synthase and related signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-substituted)-3H-phthalazin-1,4-diones: Known for their vasodilatory and antihypertensive activities.
1-(N-substituted)2,4,5-trihydropyridazin-3,6-diones: Also exhibit significant biological activities.
Uniqueness
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is unique due to its specific structural features, including the acetyl group and biphenyl moiety, which may contribute to its distinct chemical and biological properties.
Eigenschaften
159451-74-8 | |
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-acetyl-4-(4-phenylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H16N2O2/c1-15(25)24-22(26)20-10-6-5-9-19(20)21(23-24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
HJJYZLPVRNWWFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.